molecular formula C19H12ClN3O2S B2705067 (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 329709-16-2

(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2705067
CAS RN: 329709-16-2
M. Wt: 381.83
InChI Key: REFUIIJLIZHJNV-LSFURLLWSA-N
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Description

(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H12ClN3O2S and its molecular weight is 381.83. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Antifungal Properties : Research has shown that thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from 2-aminothiophene derivatives have demonstrated higher antifungal activity against Candida fungus species than fluconazole and better antibacterial activity against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020). Similarly, novel benzothiazole pyrimidine derivatives have shown excellent in vitro antibacterial and antifungal activities, surpassing standard drugs (Maddila et al., 2016).

Antiproliferative Activities : Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent growth inhibitors of human tumor cells, exhibiting selectivity for high-affinity folate receptors over other cellular entry mechanisms. These compounds have been recognized for their unique dual inhibitory activity on glycinamide ribonucleotide formyltransferase, distinct from other known antifolates, showing promising anticancer activity (Deng et al., 2009).

Antinociceptive and Anti-Inflammatory Properties : Thiazolopyrimidine derivatives have been evaluated for their antinociceptive and anti-inflammatory properties. The synthesized compounds have shown significant activity in models of pain and inflammation, suggesting potential for development as therapeutic agents in these contexts (Selvam et al., 2012).

Methodological Approaches

Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis in producing thieno[2,3-d]pyrimidin-4-one derivatives has been highlighted, demonstrating a rapid and efficient method for generating these compounds, which may have various biological activities (Hesse et al., 2007).

Crystal Structure and Docking Studies : Structural analysis and docking studies have been conducted to understand the molecular basis of the biological activities of these compounds. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized, its crystal structure determined, and its antiproliferative activity against various cancer cell lines evaluated, demonstrating promising anticancer activity. Additionally, molecular docking studies have revealed potential mechanisms of action, including inhibition of specific protein targets (Huang et al., 2020).

properties

IUPAC Name

5-(4-chlorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-14-7-5-12(6-8-14)15-10-26-18-17(15)19(25)23(11-21-18)22-9-13-3-1-2-4-16(13)24/h1-11,24H/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFUIIJLIZHJNV-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

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